![molecular formula C7H5ClN4 B2831965 3-Chloropyrido[2,3-b]pyrazin-6-amine CAS No. 936760-62-2](/img/structure/B2831965.png)
3-Chloropyrido[2,3-b]pyrazin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloropyrido[2,3-b]pyrazin-6-amine is a chemical compound with the molecular formula C7H5ClN4 . It has a molecular weight of 180.6 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5ClN4/c8-5-3-10-4-1-2-6 (9)12-7 (4)11-5/h1-3H, (H2,9,11,12) . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 180.6 . The InChI code provides information about its molecular structure .Scientific Research Applications
1. Optoelectronic Material Development
3-Chloropyrido[2,3-b]pyrazin-6-amine plays a significant role in the development of organic optoelectronic materials. The regioselective synthesis of dipyrrolopyrazine (DPP) derivatives, which include this compound, has been explored for its potential in optoelectronic applications. These derivatives show promising optical and thermal properties, making them suitable for use in electronic devices (Meti et al., 2017).
2. Herbicide Development
Research on substituted pyridazinone compounds, which include structures similar to this compound, has shown their efficacy as herbicides. These compounds inhibit photosynthesis in plants, contributing to their phytotoxicity and making them effective for weed control (Hilton et al., 1969).
3. Antimicrobial Agent Synthesis
Derivatives of pyridazino and pyrazolo compounds related to this compound have been synthesized and evaluated for antimicrobial activities. These compounds have shown potential in combating microorganisms, contributing to the field of antimicrobial drug development (El-Mariah et al., 2006).
4. Anti-Inflammatory and Antioxidant Agent Development
2-(6-alkyl-pyrazin-2-yl)-1H-benz[d]imidazoles, derived from compounds like this compound, have been studied for their anti-inflammatory and antioxidant properties. These studies suggest potential therapeutic applications of these derivatives in inflammation and oxidative stress management (Shankar et al., 2017).
5. Complex Chemistry and Biological Sensing
2,6-bis(pyrazolyl)pyridines, related to this compound, have been used in complex chemistry, including the development of luminescent lanthanide compounds for biological sensing. These compounds have been studied for their ability to detect biological markers, contributing to advancements in biosensing technologies (Halcrow, 2005).
Safety and Hazards
properties
IUPAC Name |
3-chloropyrido[2,3-b]pyrazin-6-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4/c8-5-3-10-4-1-2-6(9)12-7(4)11-5/h1-3H,(H2,9,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIBKHMDPSXBBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=NC(=CN=C21)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.